1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene is a synthetic organic compound characterized by its unique structure, which includes a benzene ring substituted with two fluorine atoms and a prop-2-yn-1-yloxy group. Its molecular formula is C₉H₆F₂O, and it has a molecular weight of approximately 168.14 g/mol. The compound is notable for its physical properties, including a density of about 1.2 g/cm³ and a boiling point of approximately 178.8 °C at standard atmospheric pressure .
The compound's structure can be represented as follows:
textF \ C \ C / \ C O-C≡C / \ C C \ / C---C \ \ F H
The synthesis of 1,3-difluoro-5-(prop-2-yn-1-yloxy)benzene typically involves several steps:
This compound has potential applications in various fields:
Interaction studies involving 1,3-difluoro-5-(prop-2-yn-1-yloxy)benzene are essential for understanding its reactivity and potential biological effects. These studies generally focus on:
Such studies are crucial for evaluating its potential therapeutic applications.
Several compounds share structural similarities with 1,3-difluoro-5-(prop-2-yn-1-yloxy)benzene. Below is a comparison highlighting their uniqueness:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1,3-Difluorobenzene | Two fluorine atoms on benzene | Simple structure; used in various chemical syntheses |
4-Fluoroaniline | Fluorine atom on aniline | Amino group introduces different reactivity |
2-Fluoroethylbenzene | Fluorine and ethyl group | Different alkyl substituent affects properties |
4-Methoxyphenyl difluoride | Methoxy and difluoride | Presence of methoxy affects solubility |
The uniqueness of 1,3-difluoro-5-(prop-2-yn-1-yloxy)benzene lies in its combination of fluorine substitution and an alkyne functional group, which may impart distinct chemical and biological properties compared to other similar compounds.